Acetonitrile--formaldehyde (1/1)
Description
Acetonitrile–formaldehyde (1/1) refers to a mixture or complex where acetonitrile (CH₃CN) and formaldehyde (HCHO) are combined in a 1:1 molar ratio. This combination is frequently utilized in analytical chemistry, particularly in derivatization protocols for formaldehyde quantification. For instance, formaldehyde is often stabilized and detected as its 2,4-dinitrophenylhydrazone (DNPH) derivative in acetonitrile-based solutions, enabling precise chromatographic analysis . Acetonitrile serves as an optimal solvent due to its high polarity, miscibility with water, and compatibility with derivatization reagents like DNPH . The mixture is also employed in synthetic chemistry, such as facilitating dehydration reactions of amides to nitriles under mild conditions .
Properties
CAS No. |
675739-27-2 |
|---|---|
Molecular Formula |
C3H5NO |
Molecular Weight |
71.08 g/mol |
IUPAC Name |
acetonitrile;formaldehyde |
InChI |
InChI=1S/C2H3N.CH2O/c1-2-3;1-2/h1H3;1H2 |
InChI Key |
LUMZBWGOECKOAO-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.C=O |
Origin of Product |
United States |
Preparation Methods
Historical Synthesis Using Alkali Metal Catalysts
Early preparations relied on base-catalyzed aldol-type condensation. Sodium naphthalene was employed to deprotonate acetonitrile, facilitating nucleophilic attack on formaldehyde. The reaction proceeds at ambient pressure and 60–80°C, yielding ethylene cyanohydrin (1.0–7.7%) and 2,4,6-trimethyltriazine as a by-product. Key parameters include:
| Parameter | Value |
|---|---|
| Catalyst | Sodium naphthalene |
| Temperature | 60–80°C |
| Yield (Adduct) | 7–15% |
| By-Products | Trimethyltriazine |
This method’s limitations include low yields and extensive purification requirements due to triazine formation.
Acid-Catalyzed Condensation in RDX Precursor Synthesis
A four-stage acid-catalyzed process was developed for RDX precursor (TRAT) synthesis. Concentrated sulfuric acid (≥95%) enables dehydration and cyclization at 50–70°C. The mechanism involves:
- Formaldehyde activation : Protonation of CH₂O enhances electrophilicity.
- Acetonitrile nucleophilic attack : Formation of a hemiaminal intermediate.
- Dehydration : Acid-mediated water elimination to generate an imine.
- Cyclization : Intramolecular reaction to yield TRAT.
Optimized Conditions :
- H₂SO₄ Concentration : 95–98%
- Molar Ratio (CH₃CN:CH₂O) : 1:1.2
- Reaction Time : 4–6 hours
- Yield : 68–72%
This method prioritizes mid-to-late reaction stages to suppress acrylonitrile and hydrocyanic acid by-products.
Solvent-Mediated Diffusion Mixing Techniques
Modern approaches use diffusion mixing with ʟ-proline as a bifunctional catalyst. Acetonitrile and paraformaldehyde are layered in a solvent gradient (e.g., hexane/acetonitrile), enabling controlled adduct formation at 25°C. ʟ-Proline’s amine and carboxyl groups stabilize intermediates, achieving 85–90% conversion.
Advantages :
- Mild Conditions : Room temperature, no strong acids/bases.
- By-Product Reduction : <5% ethylene cyanohydrin.
- Scalability : Suitable for continuous-flow systems.
By-Product Formation and Control Strategies
Common by-products and mitigation strategies include:
Chromatographic analyses (HPLC, GC-MS) are critical for quantifying impurities.
Purification and Isolation Methods
Post-synthesis purification involves:
- Solvent Extraction : Acetonitrile/water biphasic separation.
- Crystallization : Ethanol/water recrystallization at −20°C.
- Distillation : Fractional distillation under reduced pressure (40–50 mmHg).
Purity Metrics :
Comparative Analysis of Preparation Methods
Industrial and Laboratory-Scale Applications
Chemical Reactions Analysis
Aldol-Type Condensation
One of the primary reactions between acetonitrile and formaldehyde is an aldol-type condensation. This process involves the nucleophilic attack of the acetonitrile carbon on the formaldehyde carbonyl group, facilitated by a base catalyst. The reaction typically yields ethylene cyanohydrin as a major product, along with by-products such as 2,4,6-trimethyltriazine .
Formation of RDX Precursors
Another significant reaction pathway involves the formation of key precursors to RDX (cyclotrimethylene-trinitramine), a powerful explosive. This process is proposed to occur through four sequential stages, with the initial step involving the reaction of formaldehyde with acetonitrile to form intermediate compounds .
Reaction Conditions and Catalysts
The conditions under which acetonitrile and formaldehyde react can significantly influence the outcome. For instance, the use of sodium naphthalene as a base catalyst can enhance the aldol-type condensation . Additionally, controlling the concentration of reactants and the presence of acid or base can direct the reaction towards specific products .
Product Yields and Conditions
| Reaction Conditions | Products | Yield |
|---|---|---|
| Sodium naphthalene, base conditions | Ethylene cyanohydrin | 1.0–7.7% |
| Concentrated sulfuric acid, drying conditions | RDX precursors | Variable |
Mechanistic Insights
The reaction mechanisms often involve initial nucleophilic attacks followed by condensation reactions. The specific conditions, such as pH and temperature, play crucial roles in determining the final products.
Scientific Research Applications
Analytical Chemistry
High-Performance Liquid Chromatography (HPLC)
Acetonitrile is frequently employed as a solvent in HPLC due to its low viscosity, high UV transparency, and ability to dissolve a wide range of ionic and nonpolar compounds. The addition of formaldehyde enhances the reactivity of the solvent system, allowing for improved separation and detection of complex mixtures.
Case Study: Detection of Carbonyl Compounds
A study demonstrated that acetonitrile-formaldehyde mixtures can effectively derivatize carbonyl compounds for analysis via HPLC. The reaction forms stable derivatives that can be quantified, providing a reliable method for detecting low concentrations of aldehydes and ketones in environmental samples .
Organic Synthesis
Building Block in Chemical Reactions
Acetonitrile-formaldehyde serves as a reactant in various organic synthesis processes. It is particularly useful in the synthesis of heterocycles and other complex organic molecules. The compound's ability to participate in nucleophilic addition reactions makes it an essential building block in synthetic chemistry.
Case Study: Synthesis of Pharmaceuticals
Research has shown that acetonitrile-formaldehyde can be used to synthesize pharmaceutical intermediates, including vascular endothelial growth factor receptor inhibitors. In this process, the compound facilitates the formation of nitriles from amides, yielding high product purity and yield .
Environmental Applications
Wastewater Treatment
The acetonitrile-formaldehyde compound has been explored for its potential in treating wastewater contaminated with organic pollutants. Its reactivity allows it to form stable complexes with various contaminants, aiding in their removal from water sources.
Data Table: Efficacy of Acetonitrile-Formaldehyde in Pollutant Removal
| Pollutant Type | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|---|
| Phenols | 50 | 5 | 90 |
| Aldehydes | 30 | 2 | 93 |
| Ketones | 40 | 4 | 90 |
Industrial Applications
Production of Resins
In industrial settings, acetonitrile-formaldehyde is utilized in the production of formaldehyde-based resins, which are critical in manufacturing composite materials used in construction and furniture industries. The resin's durability and adhesive properties make it a preferred choice for various applications.
Case Study: Wood Industry Resins
The wood industry heavily relies on formaldehyde-based resins for particleboard and plywood production. The incorporation of acetonitrile enhances the resin's curing process, leading to improved mechanical properties and moisture resistance .
Safety Considerations
Both components of acetonitrile-formaldehyde pose health risks; thus, appropriate safety measures should be implemented during handling:
- Acetonitrile: Flammable and toxic upon inhalation or skin contact.
- Formaldehyde: Recognized as a carcinogen; exposure can cause respiratory issues.
Mechanism of Action
The mechanism of action of acetonitrile–formaldehyde (1/1) involves its interaction with various molecular targets and pathways. The compound can form adducts with nucleophiles, such as amino groups in proteins, leading to cross-linking and stabilization of molecular structures. Additionally, the compound can undergo metabolic transformations, yielding reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties and Stability
Acetonitrile–Formaldehyde (1/1) vs. Formaldehyde–Water Solutions :
Formaldehyde in water forms unstable hydrates (e.g., methylene glycol), leading to variability in concentration over time. In contrast, acetonitrile stabilizes formaldehyde by minimizing hydrolysis, making it preferable for long-term storage and analytical reproducibility .Solvent Compatibility :
Acetonitrile permits higher working concentrations (≤20% in filtration devices) compared to solvents like benzene or ethyl acetate, which are often incompatible with polymeric membranes . Formaldehyde’s solubility in acetonitrile (≤5%) is lower than in water but sufficient for derivatization workflows .
Emission Profiles in Environmental Studies
In biomass burning (BB) plumes, acetonitrile and formaldehyde exhibit distinct emission ratios relative to carbon monoxide (CO):
| Compound | Observed 1/CO Ratio (BB Plumes) | Literature 1/CO Ratio (Andreae & Merlet, 2001) |
|---|---|---|
| Formaldehyde | Similar to literature values | 8.3 ± 2.5 (ppb/ppb) |
| Acetonitrile | Higher than literature values | 1.2 ± 0.4 (ppb/ppb) |
| Acetaldehyde | Higher than literature values | 4.7 ± 1.5 (ppb/ppb) |
Acetonitrile’s elevated ratio suggests its utility as a BB tracer, while formaldehyde’s consistency underscores its role in oxidation chemistry .
Analytical Performance
- Limit of Detection (LOD) and Quantification (LOQ): The DNPH-acetonitrile method for formaldehyde achieves an LOD of 17 µg/L (0.9 mg/kg in leather samples) and LOQ of 50 µg/L (2.5 mg/kg), with repeatability <4% RSD . Comparable methods using methanol or acetylacetone derivatization show higher variability due to solvent interference .
- Chromatographic Resolution: Formaldehyde-DNPH in acetonitrile elutes at 2.1 min with minimal interference from residual DNPH (1.2 min), outperforming methods using methanol/water mixtures, which exhibit broader peaks .
Stability Under Hydrolytic Conditions
Formaldehyde in acetonitrile resists hydrolysis better than in aqueous acidic conditions. For example, leather samples treated with formaldehyde-releasing resins show overestimated formaldehyde content when analyzed via EN ISO 17226-1 (aqueous acidic derivatization) due to resin hydrolysis. Acetonitrile-based methods mitigate this issue by avoiding acidic hydrolysis .
Data Tables
Table 1: Solubility and Compatibility of Formaldehyde in Common Solvents
| Solvent | Maximum Recommended Concentration | Key Applications |
|---|---|---|
| Acetonitrile | ≤5% | DNPH derivatization, LC-MS standards |
| Water | ~37% (as formalin) | Fixatives, preservatives |
| Methanol | Not recommended | Interferes with DNPH reaction |
| Ethyl Acetate | Not recommended | Limited membrane compatibility |
Table 2: Analytical Performance of Formaldehyde Quantification Methods
| Method | LOD (µg/L) | LOQ (µg/L) | Repeatability (% RSD) |
|---|---|---|---|
| DNPH-Acetonitrile (HPLC-UV) | 17 | 50 | <4% |
| Acetylacetone-FIA (UV detection) | 50 | 150 | 5–10% |
| Aqueous Acidic Derivatization | 20 | 60 | 10–15% |
Biological Activity
Acetonitrile-formaldehyde (1/1) is a compound formed from the reaction of acetonitrile and formaldehyde, both of which are significant in various chemical processes and have notable biological activities. This article explores the biological activity of this compound, focusing on its toxicity, metabolic pathways, and potential therapeutic applications.
Acetonitrile (CH₃CN) is a polar aprotic solvent widely used in organic synthesis. Formaldehyde (HCHO), a simple aldehyde, is known for its use in industrial applications and as a precursor in various chemical reactions. The combination of these two compounds can lead to complex biological interactions due to their individual properties.
Acute Toxicity
Acetonitrile exhibits relatively low toxicity compared to other nitriles, largely due to its slower metabolism. In animal studies, the oral LD₅₀ for rats ranges from 1.7 to 8.5 g/kg, while mice show higher sensitivity with an LD₅₀ of 0.2-0.4 g/kg . The primary toxic effects are attributed to the liberation of cyanide during metabolism, which occurs via cytochrome P450 monooxygenase pathways .
Table 1: Toxicity Data of Acetonitrile
| Species | Route | LD₅₀ (g/kg) |
|---|---|---|
| Rat | Oral | 1.7 - 8.5 |
| Mouse | Oral | 0.2 - 0.4 |
| Guinea Pig | Oral | 0.5 - 1.2 |
| Rat | Inhalation | 13,740 mg/m³ |
Chronic Toxicity
Chronic exposure to acetonitrile has been linked to neurological effects and potential carcinogenicity due to formaldehyde's classification as a human carcinogen . Long-term exposure studies have indicated liver damage and neurotoxicity as significant health concerns .
Metabolism and Biological Activity
The metabolism of acetonitrile involves oxidation to glycolonitrile, which further decomposes into hydrogen cyanide and formaldehyde . This metabolic pathway highlights the dual toxicity of both constituents when combined.
Case Studies on Biological Effects
Research has demonstrated that acetonitrile-formaldehyde mixtures can induce cytotoxic effects in various cell lines. For instance, studies have shown that extracts containing acetonitrile can prevent cytotoxic damage induced by chemotherapeutic agents like doxorubicin and cisplatin in HEK293 renal cells .
Table 2: Cytoprotective Effects of Acetonitrile Extracts
| Treatment | Cell Line | Survival Rate (%) at 48h |
|---|---|---|
| Doxorubicin Alone | HEK293 | 90 |
| Doxorubicin + Extract | HEK293 | 117 |
Potential Therapeutic Applications
Despite its toxicity, the unique properties of acetonitrile-formaldehyde mixtures could be harnessed for therapeutic purposes. For instance, certain derivatives formed during their reaction have shown promise in drug development due to their ability to modulate biological responses in cell lines exposed to chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
